molecular formula C8H17FN2O B8795853 2-[4-(2-Fluoroethyl)piperazin-1-YL]ethanol CAS No. 574746-09-1

2-[4-(2-Fluoroethyl)piperazin-1-YL]ethanol

Cat. No. B8795853
Key on ui cas rn: 574746-09-1
M. Wt: 176.23 g/mol
InChI Key: GQNKSQDCCYGVLW-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

1-(2-Fluoroethyl)piperazine diTFA salt (464 mg, 1.29 mmol), (prepared as described for the starting material in Example 27), was dissolved in acetonitrile (3.5 ml). Potassium carbonate (889 mg, 6.44 mmol) and 2-bromoethanol (95 μl, 1.34 mmol) were added and the mixture heated to 85° C. and left overnight. More bromoethanol (95 μl, 1.34 mmol) was added and the reaction mixture heated at 85° C. for a further 2 hours. The reaction mixture was cooled, filtered and concentrated. The residue was purified by column chromatography eluting with methylene chloride/methanol (saturated with ammonia) (92/8) to give 2-[4-(2-fluoroethyl)piperazin-1-yl]ethanol (151 mg, 66%).
Name
1-(2-Fluoroethyl)piperazine diTFA salt
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
889 mg
Type
reactant
Reaction Step Two
Quantity
95 μL
Type
reactant
Reaction Step Two
Quantity
95 μL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:4](F)(F)F)=O.OC(C(F)(F)F)=O.[F:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.C(=O)([O-])[O-].[K+].[K+].BrCCO.BrC(O)C>C(#N)C>[F:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][N:21]([CH2:4][CH2:2][OH:1])[CH2:20][CH2:19]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
1-(2-Fluoroethyl)piperazine diTFA salt
Quantity
464 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.FCCN1CCNCC1
Step Two
Name
Quantity
889 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
95 μL
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
95 μL
Type
reactant
Smiles
BrC(C)O
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 85° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (saturated with ammonia) (92/8)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FCCN1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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